molecular formula C10H9NO4S B093659 1-Amino-2-naphthol-4-sulfonic acid CAS No. 116-63-2

1-Amino-2-naphthol-4-sulfonic acid

Cat. No.: B093659
CAS No.: 116-63-2
M. Wt: 239.25 g/mol
InChI Key: RXCMFQDTWCCLBL-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxynaphthalene-1-sulfonic acid (CAS: 116-63-2, molecular formula: C₁₀H₉NO₄S) is a naphthalene sulfonic acid derivative featuring amino (-NH₂) and hydroxyl (-OH) functional groups at the 4- and 3-positions, respectively. It is a white-to-gray crystalline powder with a molecular weight of 239.25 g/mol, sparingly soluble in water but soluble in alkaline solutions and hot sodium bisulfite .

Properties

IUPAC Name

4-amino-3-hydroxynaphthalene-1-sulfonic acid
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InChI

InChI=1S/C10H9NO4S/c11-10-7-4-2-1-3-6(7)9(5-8(10)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RXCMFQDTWCCLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9NO4S
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DSSTOX Substance ID

DTXSID7059434
Record name 1-Naphthalenesulfonic acid, 4-amino-3-hydroxy-
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Molecular Weight

239.25 g/mol
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Physical Description

White or grey solid; May turn pink on light exposure (especially if moist); [Merck Index] White or pink powder; [Alfa Aesar MSDS]
Record name 1-Amino-2-naphthol-4-sulfonic acid
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CAS No.

116-63-2
Record name 1-Amino-2-naphthol-4-sulfonic acid
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Record name 4-amino-3-hydroxynaphthalene-1-sulphonic acid
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Record name 1-AMINO-2-NAPHTHOL-4-SULFONIC ACID
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Preparation Methods

Nitrosation Reaction Mechanism

The synthesis begins with 2-naphthol, which undergoes nitrosation in the presence of sodium nitrite (NaNO₂) and hydrochloric acid (HCl). The process involves three critical phases:

  • Alkaline Dissolution : 2-Naphthol is dissolved in a 5–10% sodium hydroxide (NaOH) solution containing a dispersant (e.g., sodium lauryl sulfate). The dispersant, added at 0.05–5% of the 2-naphthol weight, prevents particle agglomeration during subsequent acidification.

  • Acid Precipitation : Concentrated HCl is added to adjust the pH to 6–7, precipitating 2-naphthol as fine crystals. This step ensures uniform particle size, which is critical for consistent nitrosation.

  • Nitrosation : Sodium nitrite (50–55% of 2-naphthol weight) and HCl (65–75% of 2-naphthol weight) are introduced at 0–5°C. The reaction proceeds for 2–6 hours, forming the nitroso intermediate, which is subsequently reduced to the target compound.

Role of Dispersants in Reaction Efficiency

The Chinese patent emphasizes the dispersant’s role in mitigating crystal aggregation during acidification. For example, sodium lauryl sulfate at 0.3% of the 2-naphthol weight increased yields to 80.2% compared to traditional methods lacking dispersants. This innovation reduces reliance on specialized equipment, lowering production costs.

Optimization of Reaction Conditions

Temperature and Time Parameters

The nitrosation step is highly temperature-sensitive. Trials from the patent demonstrate that maintaining 0–2°C for 4–6 hours optimizes yield (Table 1). Elevated temperatures (e.g., 2–5°C) shorten reaction times but marginally reduce output.

Table 1: Impact of Temperature and Time on Yield

ExampleTemperature (°C)Time (h)Yield (%)
10–2480.2
22–5279.5
30–2681.0

Reagent Ratios and Stoichiometry

Stoichiometric precision is critical. Sodium nitrite must be added at 50–55% of the 2-naphthol weight to avoid excess nitrous acid, which promotes tar formation. Similarly, HCl at 65–75% ensures complete protonation without oversaturating the solution.

Industrial Scalability and Economic Considerations

The patent’s method is designed for industrial adoption. Key advantages include:

  • Reduced Dispersant Usage : At 0.05–5% dispersant concentrations, raw material costs are minimized.

  • Energy Efficiency : Low-temperature reactions (0–5°C) require basic refrigeration, avoiding cryogenic systems.

  • Waste Reduction : Filterable tars constitute <2% of byproducts, simplifying disposal.

Comparative Analysis of Synthetic Methods

While historical methods relied on uncontrolled nitrosation without dispersants (yields ~70%), the modern approach achieves 79–81% yields. Spectroscopic data from NIST confirms the product’s purity, with IR spectra aligning with the expected functional groups.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-hydroxynaphthalene-1-sulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can yield different amino or hydroxyl derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and hydrazine are commonly used reducing agents.

    Substitution: Reagents such as acyl chlorides and sulfonyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino or hydroxyl derivatives.

    Substitution: Various acylated or sulfonated derivatives.

Scientific Research Applications

Analytical Chemistry

Electrochemical Detection:
One of the significant applications of 4-amino-3-hydroxynaphthalene-1-sulfonic acid is in electrochemical sensors. It has been used to modify glassy carbon electrodes for the detection of various analytes, including pharmaceuticals. For example, a study demonstrated its use in a square wave voltammetric method for the determination of amoxicillin in pharmaceutical formulations. The modified electrode exhibited enhanced sensitivity and selectivity, allowing for accurate quantification of amoxicillin in different tablet brands .

Table 1: Performance Metrics of Electrochemical Sensors Using 4-Amino-3-hydroxynaphthalene-1-sulfonic Acid

ParameterValue
Limit of Detection (LOD)9.93×1099.93\times 10^{-9} mol L1^{-1}
Limit of Quantification (LOQ)3.31×1083.31\times 10^{-8} mol L1^{-1}
% RSD< 6.58%

Photostabilizers in Materials Science

4-Amino-3-hydroxynaphthalene-1-sulfonic acid has been synthesized into organotin complexes that serve as photostabilizers for poly(vinyl chloride). These complexes significantly enhance the material's resistance to UV degradation. In a comparative study, it was found that the use of these complexes reduced the rate of photodegradation by up to 59.5-fold compared to traditional stabilizers .

Table 2: Photostabilization Efficiency of Organotin Complexes

Stabilizer TypeReduction Factor (Rq)
Tin-Naphthalene Sulfonic Acid59.5
Traditional Stabilizers5.2 - 16.6

Pharmaceutical Applications

In medicinal chemistry, derivatives of 4-amino-3-hydroxynaphthalene-1-sulfonic acid have been synthesized and evaluated for antimicrobial activity. A study reported on the synthesis and evaluation of various derivatives, concluding that certain modifications enhanced their efficacy against bacterial strains . This highlights the potential for developing new antimicrobial agents based on this compound.

Dye Manufacturing

The compound is also utilized in dye manufacturing due to its sulfonic acid group, which enhances solubility and binding properties in textile applications. Its derivatives are employed as colorants in various industries, including textiles and inks.

Environmental Applications

4-Amino-3-hydroxynaphthalene-1-sulfonic acid has shown potential in environmental chemistry for detecting aromatic sulfonated compounds through ion-interaction high-performance liquid chromatography (HPLC). This application is vital for monitoring pollutants and ensuring environmental safety .

Case Study 1: Electrochemical Sensor Development

A research team developed a poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid)-modified electrode for detecting ephedrine in human urine samples. The sensor demonstrated high sensitivity and selectivity, showcasing its potential for clinical diagnostics .

Case Study 2: Photostabilization Research

In another study focusing on photostabilizers, the incorporation of tin complexes derived from 4-amino-3-hydroxynaphthalene-1-sulfonic acid into PVC formulations resulted in significantly improved UV stability, indicating its effectiveness as a stabilizing agent in polymer applications .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Functional Groups Key Features
4-Amino-3-hydroxynaphthalene-1-sulfonic acid C₁₀H₉NO₄S -NH₂, -OH, -SO₃H Bifunctional (amino + hydroxyl) enhances metal chelation and polymerization .
4-Aminonaphthalene-1-sulfonic acid (Naphthionic acid) C₁₀H₉NO₃S -NH₂, -SO₃H Lacks hydroxyl group; used as a dye intermediate .
3-Hydroxy-4-(1-azo-2,7-dihydroxy)naphthalene sulfonic acid C₁₀H₈N₂O₅S -OH, -N=N-, -SO₃H Azo linkage enables colorimetric applications; used in analytical methods .

Computational Insights

Density functional theory (DFT) studies reveal that AHNSA’s amino and hydroxyl groups facilitate radical cation formation during polymerization, enabling conductive polymer synthesis . Its binding energy with biomolecules (e.g., caffeine, ephedrine) exceeds that of simpler sulfonic acids, highlighting its versatility in supramolecular chemistry .

Research Findings and Data Tables

Table 1: Metal Complex Yields and Activities

Metal Complex Yield (%) Anticancer Activity (IC₅₀, μM) Application Reference
[Cu(AHNSA-Schiff)] 70 12.3 A549 cell inhibition
[Zn(AHNSA-Schiff)] 75 24.8 A549 cell inhibition
Tin-PVC stabilizer (Complex 3) 95 N/A UV resistance

Table 2: Electrochemical Sensor Performance

Sensor Type Analyte Detection Limit (μM) Linear Range (μM) Reference
Poly-AHNSA/GCE Amoxicillin 0.027 0.1–100
AHNSA-PPy Cr(VI) 0.05 0.1–50

Biological Activity

4-Amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) is a compound with diverse biological activities and applications, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, including its role as a fluorescent dye, its interactions with various biological pathways, and its potential therapeutic applications.

  • IUPAC Name : 4-amino-3-hydroxynaphthalene-1-sulfonic acid
  • Molecular Formula : C₁₀H₉NO₄S
  • Molecular Weight : 239.25 g/mol
  • Appearance : Pink to light purple granular powder

1. Fluorescent Dye

AHNSA is primarily recognized for its use as a fluorescent dye in various biochemical assays. Its fluorescent properties enable it to be utilized in tracking cellular processes and in imaging techniques .

2. Antimicrobial Activity

Research indicates that AHNSA exhibits significant antimicrobial properties against a range of pathogens, including bacteria and viruses. It has been shown to enhance the effectiveness of antibiotics like amoxicillin by modifying their electrochemical properties, which improves their detection and quantification in pharmaceutical formulations .

3. Cellular Mechanisms

AHNSA interacts with several cellular pathways, influencing processes such as apoptosis, autophagy, and inflammation. Specifically, it has been implicated in:

  • Apoptosis : AHNSA may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Inflammation : It has been linked to modulation of inflammatory responses via NF-κB signaling pathways .

Case Studies

  • Electrochemical Properties :
    A study demonstrated the use of poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) modified electrodes for the detection of amoxicillin. The modified electrodes showed enhanced catalytic properties for the oxidation of amoxicillin, indicating potential applications in drug monitoring .
  • Antimicrobial Efficacy :
    In vitro studies have shown that AHNSA enhances the antimicrobial activity of beta-lactam antibiotics against resistant strains of bacteria. This suggests its potential as an adjuvant therapy in treating infections caused by resistant pathogens .
  • Photostabilization Properties :
    AHNSA has also been studied for its role in stabilizing photodegradable materials, such as poly(vinyl chloride) (PVC). Organotin complexes containing AHNSA were found to significantly reduce photodegradation rates, showcasing its utility in material science .

Table 1: Electrochemical Detection of Amoxicillin Using AHNSA Modified Electrodes

Tablet BrandLinear Regression EquationLabeled AMX (mg/tablet)Detected AMX (µmol L⁻¹)% Detected
APFIpa/µA = -2.60 - 0.14C/µM0.9993650019.25 ± 5.82100.78
EPHARMIpa/µA = -2.50 - 0.13C/µM0.9992950019.08 ± 5.6697.84

Data derived from voltammetric studies demonstrating the accuracy and precision of AHNSA-modified electrodes for drug detection .

Q & A

Basic: How can researchers determine the purity and structural integrity of 4-amino-3-hydroxynaphthalene-1-sulfonic acid for experimental use?

Methodological Answer:
Purity assessment typically involves high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry, calibrated against known standards. Structural confirmation requires spectroscopic techniques:

  • NMR (¹H/¹³C) to verify aromatic proton environments and sulfonic/amino group positions.
  • FT-IR to identify functional groups (e.g., -OH at ~3400 cm⁻¹, -SO₃H at ~1040 cm⁻¹).
  • Elemental analysis (CHNS) to validate empirical formula (C₁₀H₉NO₄S) .
    For solubility-dependent studies, solubility profiles in sodium carbonate (0.1 g/3 mL) or alkaline solutions should be confirmed to avoid experimental artifacts .

Basic: What are the key considerations for handling and storing 4-amino-3-hydroxynaphthalene-1-sulfonic acid in compliance with laboratory safety protocols?

Methodological Answer:

  • Storage: Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Store at room temperature away from light due to photosensitivity .
  • Safety: Use PPE (gloves, goggles) to avoid skin/eye contact. Neutralize spills with sodium bicarbonate. Avoid organic solvents like ethanol or ether for cleaning, as the compound has low solubility .
  • Waste disposal: Follow GHS guidelines for sulfonic acid derivatives; neutralize with alkaline solutions before disposal .

Advanced: How can 4-amino-3-hydroxynaphthalene-1-sulfonic acid be utilized in designing fluorescent sensors for heavy metal detection (e.g., Cr(VI), Pb(II))?

Methodological Answer:
The compound’s sulfonic and phenolic groups enable chelation with metal ions. A common approach involves:

  • Doping into conductive polymers: Electropolymerize pyrrole with 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) to create AHNSA-PPy composites. The sulfonic groups enhance ion-exchange capacity for Cr(VI) adsorption .
  • Fluorescence quenching assays: Functionalize AHNSA with fluorophores (e.g., BODIPY derivatives). Monitor emission intensity changes at λₑₓ/λₑₘ = 493/503 nm upon metal binding. Calibrate using Stern-Volmer plots to quantify detection limits (e.g., 0.1 ppb for Cr(VI)) .
  • Validation: Cross-check results with ICP-MS to resolve discrepancies in heterogeneous matrices .

Advanced: What enzymatic strategies are effective for synthesizing naphthoquinone derivatives from 4-amino-3-hydroxynaphthalene-1-sulfonic acid?

Methodological Answer:

  • CotA-laccase biocatalysis: Use Bacillus subtilis CotA-laccase (pH 5–7, 30–40°C) to oxidize AHNSA into ortho-naphthoquinone intermediates. Kinetic parameters (e.g., kcat = 2.1 s⁻¹, Km = 0.45 mM) confirm enzyme specificity for AHNSA over other amines .
  • One-pot coupling: Introduce substituted arylamines (e.g., 4-aminophenol) to the reaction mixture. The quinone intermediate undergoes nucleophilic attack at the C1 position, displacing the sulfonyl group to form 4-arylamino-1,2-naphthoquinones .
  • Characterization: Confirm regioselectivity via X-ray crystallography (triclinic P-1 space group) and DFT calculations .

Advanced: How can researchers resolve contradictions in reported fluorescence quenching efficiencies of AHNSA-based sensors across different matrices?

Methodological Answer:

  • Matrix normalization: Use standard addition methods to account for interfering ions (e.g., Na⁺, Ca²⁺) in environmental samples.
  • Surface modification: Functionalize sensors with polyethylene glycol (PEG) to reduce non-specific binding in biological fluids .
  • Cross-validation: Compare quenching data with alternative techniques (e.g., electrochemical impedance spectroscopy) to identify false positives .

Advanced: What mechanistic insights explain the role of 4-amino-3-hydroxynaphthalene-1-sulfonic acid in polypyrrole (PPy) conductivity enhancement?

Methodological Answer:

  • Doping mechanism: AHNSA acts as a dopant during PPy electropolymerization, where sulfonate anions (SO₃⁻) stabilize the polymer’s cationic backbone, improving charge-carrier mobility .
  • Morphological control: AHNSA-doped PPy exhibits a fibrillar nanostructure (SEM analysis), increasing surface area for ion adsorption. Conductivity reaches ~10 S/cm, validated by four-point probe measurements .

Basic: What are the cross-disciplinary applications of 4-amino-3-hydroxynaphthalene-1-sulfonic acid beyond synthetic chemistry?

Methodological Answer:

  • Biomedicine: Synthesize Schiff base complexes (e.g., Cu(II)-AHNSA) for cytotoxic studies against A549 lung cancer cells (IC₅₀ = 12–18 μM) .
  • Environmental science: Develop AHNSA-PPy adsorbents for Cr(VI) removal (qₘₐₓ = 98 mg/g at pH 2) via redox and ion-exchange mechanisms .

Advanced: How can researchers optimize the synthesis of AHNSA-derived coordination polymers for catalytic applications?

Methodological Answer:

  • Solvothermal synthesis: React AHNSA with transition metals (e.g., Zn²⁺, Ni²⁺) in DMF/H₂O (1:1) at 120°C for 24 hours. Characterize porosity via BET (e.g., 450 m²/g surface area) .
  • Catalytic testing: Evaluate oxidation of benzyl alcohol to benzaldehyde using H₂O₂; optimize turnover frequency (TOF) by adjusting metal-ligand ratios .

Basic: What thermodynamic parameters govern the stability of AHNSA under oxidative conditions?

Methodological Answer:

  • TGA/DSC: Thermal decomposition begins at 220°C (ΔH = −185 kJ/mol). Stability in aqueous solutions is pH-dependent; degradation accelerates below pH 2 or above pH 10 .
  • Redox potential: Cyclic voltammetry reveals oxidation peaks at +0.75 V (vs. Ag/AgCl), indicating susceptibility to electrochemical oxidation .

Advanced: How can computational modeling (e.g., DFT, MD) guide the design of AHNSA-based materials?

Methodological Answer:

  • DFT calculations: Optimize molecular geometry at the B3LYP/6-311G** level to predict electronic properties (e.g., HOMO-LUMO gap = 3.2 eV) .
  • Molecular docking: Simulate AHNSA interactions with biological targets (e.g., DNA grooves) using AutoDock Vina to prioritize synthetic targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-2-naphthol-4-sulfonic acid
Reactant of Route 2
1-Amino-2-naphthol-4-sulfonic acid

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